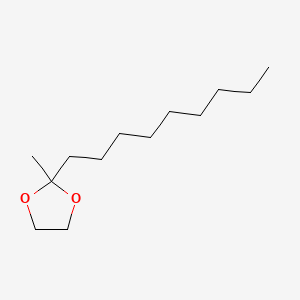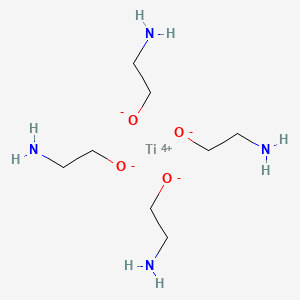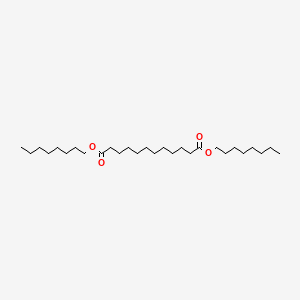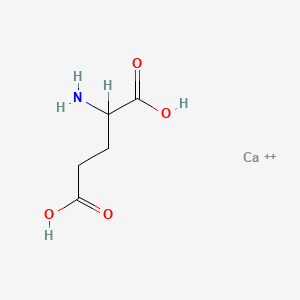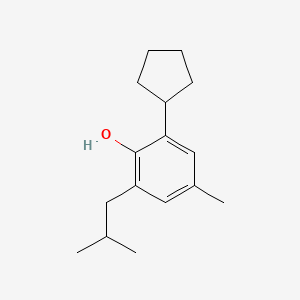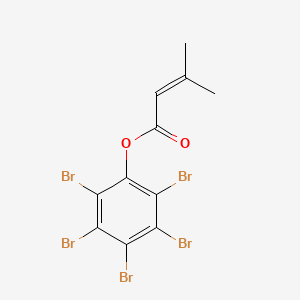![molecular formula C20H10S B12645401 Perylo[1,12-bcd]thiophene CAS No. 31473-75-3](/img/structure/B12645401.png)
Perylo[1,12-bcd]thiophene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Perylo[1,12-bcd]thiophene is a polycyclic aromatic hydrocarbon that incorporates a thiophene ring into its structure. This compound is known for its extended π-conjugation, which makes it an interesting subject for research in organic electronics and materials science .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Perylo[1,12-bcd]thiophene typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the use of sulfur-containing reagents to introduce the thiophene ring into the perylene structure . The reaction conditions often require high temperatures and the presence of catalysts to facilitate the cyclization process.
Industrial Production Methods
While detailed industrial production methods are not extensively documented, the synthesis on a larger scale would likely involve optimization of the reaction conditions to maximize yield and purity. This could include the use of continuous flow reactors and advanced purification techniques to ensure the quality of the final product .
Análisis De Reacciones Químicas
Types of Reactions
Perylo[1,12-bcd]thiophene undergoes various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace hydrogen atoms with other functional groups.
Common Reagents and Conditions
Oxidation: Common reagents include potassium permanganate and chromium trioxide.
Reduction: Common reagents include lithium aluminum hydride and hydrogen gas in the presence of a palladium catalyst.
Substitution: Common reagents include halogens and organometallic compounds.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield this compound oxides, while substitution reactions can introduce various functional groups such as halides or alkyl groups .
Aplicaciones Científicas De Investigación
Perylo[1,12-bcd]thiophene has a wide range of applications in scientific research:
Chemistry: It is used in the study of π-conjugated systems and their electronic properties.
Biology: It is explored for its potential in bioimaging and as a fluorescent probe.
Medicine: Research is ongoing into its potential use in drug delivery systems and as a therapeutic agent.
Mecanismo De Acción
The mechanism by which Perylo[1,12-bcd]thiophene exerts its effects is primarily through its extended π-conjugation, which allows for efficient electron transport and interaction with other molecules. This makes it an effective material for use in electronic devices and as a probe in biological systems . The molecular targets and pathways involved include interactions with cellular membranes and proteins, which can be exploited for therapeutic purposes .
Comparación Con Compuestos Similares
Similar Compounds
Perylene: Another polycyclic aromatic hydrocarbon with similar electronic properties.
Dibenzo[2,310,11]perylo[1,12-bcd]furan: A compound with a furan ring instead of a thiophene ring.
Dibenzo[2,310,11]perylo[1,12-bcd]selenophene: A compound with a selenophene ring instead of a thiophene ring.
Uniqueness
Perylo[1,12-bcd]thiophene is unique due to its incorporation of a thiophene ring, which provides distinct electronic properties compared to its analogs. This makes it particularly useful in applications requiring specific electronic characteristics, such as in organic electronics and materials science .
Propiedades
Número CAS |
31473-75-3 |
|---|---|
Fórmula molecular |
C20H10S |
Peso molecular |
282.4 g/mol |
Nombre IUPAC |
12-thiahexacyclo[11.8.0.02,11.03,8.04,20.016,21]henicosa-1(13),2(11),3(8),4,6,9,14,16(21),17,19-decaene |
InChI |
InChI=1S/C20H10S/c1-3-11-7-9-15-19-17(11)13(5-1)14-6-2-4-12-8-10-16(21-15)20(19)18(12)14/h1-10H |
Clave InChI |
BBANANIMTSEOOP-UHFFFAOYSA-N |
SMILES canónico |
C1=CC2=C3C(=C1)C4=CC=CC5=C4C6=C(C=C5)SC(=C36)C=C2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


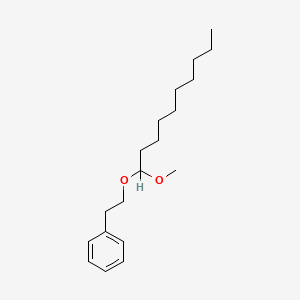
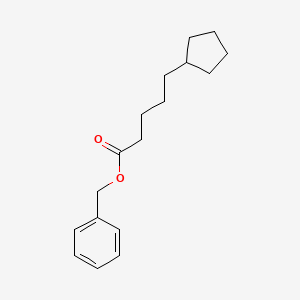
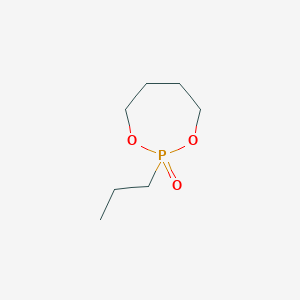
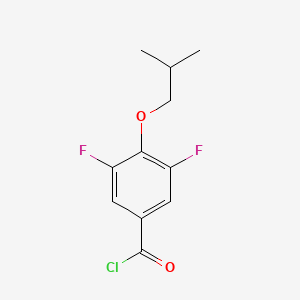
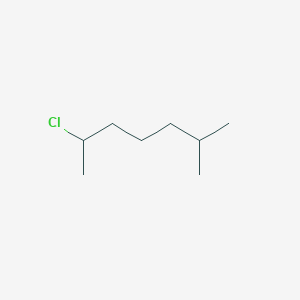
![1-Oxa-4,9-diazaspiro[5.5]undecan-3-one, 4-cyclopropyl-9-[[4-(6-isoquinolinyl)phenyl]sulfonyl]-](/img/structure/B12645344.png)
